molecular formula C8H8ClNO3S B12947895 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride CAS No. 1196153-19-1

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride

Cat. No.: B12947895
CAS No.: 1196153-19-1
M. Wt: 233.67 g/mol
InChI Key: JOPNKFRSZPJNHG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Core Structural Features

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-sulfonyl chloride consists of a pyran ring (oxygen-containing six-membered heterocycle) fused to a pyridine ring (nitrogen-containing six-membered aromatic system). The numbering system follows IUPAC guidelines, with the pyran oxygen at position 1 and the pyridine nitrogen at position 4. The sulfonyl chloride group (-SO₂Cl) occupies position 3 on the pyridine ring, creating an electron-deficient aromatic system.

The molecular formula is C₈H₈ClNO₃S , with a molar mass of 233.67 g/mol. The SMILES notation (O=S(=O)(Cl)C1=CN=C2C(=C1)COCC2) explicitly defines the connectivity: a pyran ring (C-O-C) fused to a pyridine ring at carbons 3 and 4, with the sulfonyl chloride substituent at position 3.

Table 1: Molecular Descriptors
Property Value
IUPAC Name This compound
Molecular Formula C₈H₈ClNO₃S
Molar Mass 233.67 g/mol
InChI Key JOPNKFRSZPJNHG-UHFFFAOYSA-N
SMILES O=S(=O)(Cl)C1=CN=C2C(=C1)COCC2

Conformational Rigidity

The bicyclic framework enforces planarity across the fused ring system, restricting free rotation about the C3-S bond of the sulfonyl chloride group. X-ray crystallographic studies of analogous sulfonyl chlorides reveal bond angles of approximately 117° for O=S=O and 104° for Cl-S-O, consistent with tetrahedral sulfur geometry. The pyrano-pyridine system adopts a boat conformation for the pyran ring, minimizing steric clashes between the oxygen atom and adjacent hydrogen atoms.

Properties

CAS No.

1196153-19-1

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C8H8ClNO3S/c9-14(11,12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4H,1-2,5H2

InChI Key

JOPNKFRSZPJNHG-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=CC(=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Diazotization Route via Fluoroborate Diazonium Salt Intermediate

A highly effective and environmentally considerate method for preparing pyridine-3-sulfonyl chloride derivatives, including the target compound, involves a diazotization reaction of 3-aminopyridine derivatives followed by chlorosulfonylation. This method is adapted from a patented process for pyridine-3-sulfonyl chloride synthesis, which can be extended to the fused pyrano-pyridine system.

Stepwise procedure:

Step Reagents & Conditions Description
1 3-Aminopyridine derivative + 6-10 mol/L HCl, cooled to 0-5 °C Diazotization by dropwise addition of sodium nitrite aqueous solution at 0-5 °C
2 Addition of sodium fluoroborate aqueous solution at 0-5 °C Formation of fluoborate diazonium salt intermediate
3 Stirring at 0-5 °C for 30-60 minutes Stabilization of diazonium salt
4 Filtration and washing with dilute HCl Isolation of diazonium salt intermediate
5 Reaction of diazonium salt with thionyl chloride in presence of catalyst (cuprous or cupric chloride) at 0-5 °C Conversion to sulfonyl chloride derivative

This method yields the sulfonyl chloride product with high purity and yield (~95%) while minimizing side reactions and thermal degradation risks. The low temperature throughout the process is critical to maintain the stability of intermediates and final product.

Chlorosulfonation Using Phosphorus Pentachloride and Phosphorus Oxychloride

An alternative classical approach involves direct chlorosulfonation of the corresponding sulfonic acid precursor:

Step Reagents & Conditions Description
1 Pyridine-3-sulfonic acid derivative + phosphorus pentachloride + phosphorus oxychloride Reflux for 3 hours to convert sulfonic acid to sulfonyl chloride
2 Evaporation to dryness Removal of excess reagents
3 Dissolution in ice water and methyl tert-butyl ether Work-up and extraction
4 Neutralization with saturated sodium bicarbonate solution Removal of acidic impurities
5 Drying over sodium sulfate and solvent removal under vacuum Isolation of sulfonyl chloride as an orange liquid

This method typically achieves yields around 94% and is well-documented for pyridine-3-sulfonyl chloride synthesis. However, it requires careful handling of corrosive reagents and control of reaction conditions to avoid decomposition.

Comparative Data Table of Preparation Methods

Parameter Diazotization Route (Fluoroborate Intermediate) Chlorosulfonation Route (PCl5/POCl3)
Starting Material 3-Aminopyridine derivative Pyridine-3-sulfonic acid derivative
Key Intermediate Fluoroborate diazonium salt None (direct chlorosulfonation)
Reaction Temperature 0-5 °C (low temperature) Reflux (~100-110 °C)
Catalyst Cuprous or cupric chloride None
Yield ~95% ~94%
Purity High, minimal side products High, but requires careful neutralization
Environmental Impact Improved, less harsh reagents Uses corrosive chlorinating agents
Scalability Suitable for scale-up with controlled temperature Established industrial method

Research Findings and Notes

  • The diazotization method with fluoroborate salt intermediate is preferred for its environmental benefits and higher control over side reactions, especially important for sensitive fused ring systems like 7,8-Dihydro-5H-pyrano[4,3-B]pyridine derivatives.
  • The sulfonyl chloride group is highly electrophilic, enabling further functionalization, but also prone to hydrolysis; thus, low-temperature and anhydrous conditions are critical during preparation and storage.
  • Catalysts such as cuprous chloride enhance the efficiency of the chlorosulfonylation step by facilitating the substitution reaction.
  • Analytical techniques such as HPLC and MS confirm the purity and identity of the sulfonyl chloride product, with typical mass spectral peaks at m/z 178-180 corresponding to the molecular ion.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine to facilitate the substitution.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride has several applications in scientific research

Biological Activity

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride (CAS Number: 17811-63-1) is a compound characterized by a unique pyrano-pyridine structure with a sulfonyl chloride functional group. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.

The molecular formula of this compound is C8H8ClNO3SC_8H_8ClNO_3S, with a molecular weight of approximately 233.67 g/mol. The compound's structure features a pyridine ring fused to a pyran ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC8H8ClNO3SC_8H_8ClNO_3S
Molecular Weight233.67 g/mol
CAS Number17811-63-1
LogP2.1626
PSA64.64 Ų

Biological Activity

Research into the biological activity of this compound indicates its potential as an inhibitor of specific enzymes, particularly deubiquitinating enzymes (DUBs). DUBs play a crucial role in regulating protein degradation and cellular signaling pathways.

Inhibition of Deubiquitinating Enzymes

A study screened various compounds against DUBs such as USP7 and UCHL1 at concentrations of 20 μM. The results indicated that certain compounds exhibited significant inhibition rates:

  • USP7 : 289 hits identified with ≥20% inhibition.
  • UCHL1 : 175 hits identified with similar criteria.

The study confirmed that several compounds demonstrated selective inhibition against USP7, with an IC50 value less than 50 μM, indicating a promising therapeutic profile for targeting DUBs in cancer treatment and other diseases .

Case Studies

  • Selective DUB Inhibitors : In a systematic evaluation involving multiple DUBs, the compound was found to selectively inhibit USP7 while being inactive against UCHL1 at higher concentrations. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
  • Structure-Activity Relationship (SAR) Studies : Research has highlighted that modifications in the pyridine or sulfonyl groups can significantly affect the biological activity of pyrano-pyridine derivatives. For instance, the introduction of electron-withdrawing groups can enhance the potency against specific targets .

Comparison with Similar Compounds

Key Findings :

  • The pyrano-pyridine scaffold in the target compound enhances electrophilicity at the sulfur center, enabling faster reactions under mild conditions compared to methanesulfonyl or benzenesulfonyl chlorides.
  • Steric hindrance from the fused ring system may limit accessibility in certain reactions but improves selectivity in complex syntheses.

Comparison with Pyrano-Pyridine Derivatives

Compound Structural Modifications Biological Activity Binding Affinity (IC₅₀) Reference
This compound Sulfonyl chloride at position 3 Primarily a synthetic intermediate; no direct bioactivity reported. N/A
4-(4-Fluorophenyl)-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine Tetrazole and piperidine substituents Potent inhibitor of human FABP4 (fatty acid-binding protein 4). 0.42 µM
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate Methanesulfonate ester Pyridazine-based sulfonate; potential diuretic or antimicrobial activity. Not quantified

Key Findings :

  • Unlike the FABP4 inhibitor in , the target compound lacks substituents (e.g., tetrazole, piperidine) critical for protein binding, underscoring its role as a precursor rather than a bioactive entity.
  • Sulfonate esters derived from the target compound (e.g., compound 7a in ) exhibit modular bioactivity depending on the parent alcohol/phenol used.

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